L-SERINE (2,3,3-D3; 15N)
Description
Significance of Isotopic Labeling for Metabolic Investigation
Isotopic labeling is a powerful technique that allows researchers to track the fate of specific atoms within molecules as they are processed in biological systems. mdpi.com By introducing molecules labeled with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), or Deuterium (B1214612) (²H), into cells or organisms, scientists can monitor the transformation of these labeled molecules into various downstream metabolites. mdpi.comcreative-proteomics.com This approach, often coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides unparalleled insights into the wiring of metabolic networks. nih.govspringernature.comcreative-proteomics.com
The use of stable isotope tracers enables the quantification of metabolic fluxes, which are the rates of turnover of metabolites in a biochemical pathway. creative-proteomics.com This information is crucial for understanding how metabolic pathways are regulated and how they respond to genetic or environmental changes. springernature.com Furthermore, stable isotope labeling aids in the identification of novel metabolites and pathways by allowing researchers to distinguish between endogenously synthesized molecules and those taken up from the external environment. tandfonline.com
Advantages of Deuterium and Nitrogen-15 Labeling in Amino Acids
The use of deuterium (D or ²H) and nitrogen-15 (¹⁵N) for labeling amino acids offers specific advantages in metabolic research. oup.com Deuterium, a heavy isotope of hydrogen, can be used to trace the flow of hydrogen atoms in metabolic reactions, providing insights into processes like redox metabolism. mdpi.com Its incorporation into a molecule results in a significant mass change, which is readily detectable by mass spectrometry. oup.com
Nitrogen-15 is a stable isotope of nitrogen and is particularly valuable for tracking the metabolism of amino acids and other nitrogen-containing compounds like nucleotides. mdpi.com Since nitrogen is a fundamental component of these essential biomolecules, ¹⁵N labeling allows for the direct investigation of their synthesis, breakdown, and interconversion. nih.gov The combined use of deuterium and nitrogen-15 in a single molecule provides a multi-faceted probe to simultaneously track different parts of the molecule through various metabolic transformations.
Rationale for Utilizing L-SERINE (2,3,3-D3; 15N) as a Research Probe
L-Serine is a non-essential amino acid that plays a pivotal role in a wide array of cellular processes. isotope.com It serves as a building block for proteins and is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine. nih.gov Furthermore, L-serine is a central player in one-carbon metabolism, a network of pathways that provides one-carbon units for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions. nih.gov
The isotopically labeled compound L-SERINE (2,3,3-D3; 15N) is a powerful research probe specifically designed to investigate these diverse metabolic roles. isotope.com The deuterium atoms at the 2 and 3 positions of the serine molecule allow researchers to trace the carbon backbone, while the nitrogen-15 label on the amino group enables the tracking of the nitrogen atom.
This dual labeling strategy is particularly insightful. For instance, studies have utilized [2,3,3-²H]serine tracers to investigate the directionality of one-carbon unit generation between the mitochondria and cytosol. nih.gov The deuterium labels can be tracked as they are transferred to other molecules, revealing the specific contributions of serine to various metabolic endpoints. nih.gov Similarly, the ¹⁵N label allows for the precise measurement of serine's contribution to the synthesis of other amino acids and nitrogenous compounds. The use of such multi-labeled tracers in conjunction with advanced analytical methods provides a detailed and dynamic picture of serine metabolism in health and disease. nih.gov
Interactive Data Table: Properties of L-SERINE (2,3,3-D3; 15N)
| Property | Value |
| Synonyms | (S)-2-Amino-3-hydroxypropanoic acid-d3,15N, H-Ser-OH-1-2,3,3-d3,15N |
| Molecular Formula | C₃H₄D₃[¹⁵N]O₃ |
| Molecular Weight | 109.10 |
| Appearance | White Solid |
| Purity | 98% by CP; 98% atom 15N |
| Data sourced from references isotope.com |
Properties
Molecular Weight |
109.10 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis, Purification, and Characterization of L Serine 2,3,3 D3; 15n for Research Applications
Strategies for Deuterium (B1214612) Incorporation at C2 and C3 Positions
The introduction of deuterium at the C2 and C3 positions of L-serine can be achieved through various synthetic strategies. One common approach involves the use of deuterated starting materials and stereospecific enzymatic or chemical reactions.
A plausible synthetic route begins with a deuterated precursor. For instance, deuterium can be introduced at the C3 position by the hydrogenation of (Z)-2-acetamido-3-methoxyacrylic acid with deuterium gas (D2). This is followed by selective enzymatic deacetylation to yield the desired L-isomer. researchgate.net
To achieve deuteration at both the C2 and C3 positions, a common strategy is to start with a commercially available deuterated substrate, such as DL-Serine-2,3,3-d3. medchemexpress.comsigmaaldrich.com While this provides the necessary deuterium incorporation, it results in a racemic mixture. The desired L-enantiomer must then be isolated, often through enzymatic resolution or chiral chromatography.
Another powerful method for deuterium incorporation is the use of a palladium catalyst (Pd/C) with aluminum and deuterium oxide (D2O). This system facilitates a selective hydrogen-deuterium exchange reaction. This method is noted for being environmentally benign and can be accelerated using microwave-assisted conditions. mdpi.com
Methods for Nitrogen-15 (B135050) Labeling at the Amine Group
The incorporation of the stable isotope ¹⁵N at the amine group is typically achieved through enzymatic synthesis. This method offers high stereospecificity, yielding the desired L-isomer directly.
A highly efficient method for the in vitro synthesis of L-[¹⁵N]serine involves the use of NAD-dependent amino acid dehydrogenases. nih.govresearchgate.net The synthesis starts with the corresponding α-keto acid precursor of serine, 3-hydroxypyruvate. In a suitable enzymatic system, bacterial amino acid dehydrogenases, such as alanine (B10760859) dehydrogenase, leucine (B10760876) dehydrogenase, or glutamate (B1630785) dehydrogenase, can be used as catalysts. The crucial ¹⁵N isotope is introduced from ¹⁵NH₄Cl, which serves as the nitrogen source. To drive the reaction, a cofactor regeneration system, such as glucose dehydrogenase for the regeneration of NADH, is employed. nih.govresearchgate.net This enzymatic approach is advantageous as it is stereospecific and can be performed on a synthetically useful scale, yielding L-[¹⁵N]serine with high isotopic enrichment. nih.gov
To produce L-SERINE (2,3,3-D3; 15N), a deuterated α-keto acid precursor would be used in this enzymatic system with ¹⁵NH₄Cl.
Techniques for Chromatographic Purification of Labeled Serine
Following the synthesis of L-SERINE (2,3,3-D3; 15N), a robust purification strategy is essential to isolate the target compound from unreacted starting materials, byproducts, and enzymes. Chromatographic techniques are central to achieving the high purity required for research applications.
Ion-exchange chromatography is a primary method for purifying amino acids. Since serine is an amino acid, it possesses both an amino and a carboxyl group, allowing it to be separated on either cation or anion exchange resins. The choice of resin and buffer system is critical for achieving optimal separation.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for purifying isotopically labeled amino acids. While serine itself is quite polar, derivatization can be employed to enhance its retention on a nonpolar stationary phase. This method offers high resolution and is particularly useful for removing closely related impurities.
For instances where a racemic mixture is produced during synthesis, chiral chromatography can be employed to separate the L- and D-enantiomers of the labeled serine. This is crucial for applications where stereochemical purity is paramount.
Verification of Isotopic Enrichment and Positional Specificity
Confirmation of the correct isotopic labeling pattern and the determination of isotopic enrichment are critical final steps. This is accomplished using advanced spectroscopic and spectrometric techniques.
Advanced Nuclear Magnetic Resonance Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the positional specificity of isotopic labels.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of L-SERINE (2,3,3-D3; 15N), the signals corresponding to the protons at the C2 and C3 positions would be absent or significantly diminished, confirming the successful incorporation of deuterium at these sites.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum would show signals corresponding to the C2 and C3 positions, providing definitive evidence of deuteration at these specific locations.
¹⁵N NMR: This specialized NMR technique can be used to confirm the presence of the ¹⁵N isotope at the amine group. The chemical shift and coupling constants in the ¹⁵N NMR spectrum provide information about the chemical environment of the nitrogen atom.
Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC): Two-dimensional NMR techniques can be used to further confirm the connectivity and positional labeling of the molecule.
Illustrative NMR Data Interpretation for L-SERINE (2,3,3-D3; 15N)
| Nucleus | Expected Observation | Interpretation |
| ¹H | Absence of signals for Hα and Hβ | Confirms deuteration at C2 and C3 |
| ²H | Presence of signals corresponding to C2-D and C3-D₂ | Confirms location of deuterium labels |
| ¹⁵N | Presence of a signal for the amine nitrogen | Confirms ¹⁵N incorporation |
High-Resolution Mass Spectrometry for Isotopic Purity Confirmation
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the labeled compound and to quantify its isotopic purity.
Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids. The high-resolution mass spectrum of L-SERINE (2,3,3-D3; 15N) would show a molecular ion peak corresponding to the increased mass due to the incorporated isotopes. The natural molecular weight of L-serine is approximately 105.09 g/mol . With the addition of three deuterium atoms (mass increase of ~3 Da) and one ¹⁵N atom (mass increase of ~1 Da), the expected molecular weight of the labeled compound would be approximately 109.10 g/mol . isotope.com
By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be accurately determined. This is crucial for quantitative studies where a precise knowledge of the isotopic purity is required.
Advanced Analytical Methodologies for Tracking L Serine 2,3,3 D3; 15n and Its Metabolites
Mass Spectrometry-Based Approaches for Quantitative Metabolomics and Flux Analysis
Mass spectrometry (MS) stands as a cornerstone in metabolomics, offering unparalleled sensitivity and selectivity for the analysis of complex biological samples. When coupled with isotopic tracers like L-SERINE (2,3,3-D3; 15N), MS-based methods provide powerful tools for quantitative metabolomics and metabolic flux analysis, enabling researchers to trace the transformation of atoms through metabolic pathways.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serine and Related Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the quantification of serine and its metabolites in biological matrices. metwarebio.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For quantitative analysis, stable isotope-labeled internal standards, such as L-SERINE (2,3,3-D3; 15N), are indispensable. pnas.org They mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and ensuring high accuracy and precision. nih.gov
The most common mode of operation for quantitative LC-MS/MS is Multiple Reaction Monitoring (MRM). researchgate.netnih.gov In MRM, a specific precursor ion (e.g., the molecular ion of a serine-derived metabolite) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This high specificity allows for accurate quantification even in complex mixtures. The use of L-SERINE (2,3,3-D3; 15N) as a tracer allows for the differentiation of the labeled serine and its metabolites from their endogenous, unlabeled counterparts, enabling the precise measurement of metabolic flux. pnas.org For instance, the incorporation of the 15N and D3 labels into downstream metabolites like glycine (B1666218) or cysteine can be tracked to elucidate pathway activity.
Table 1: Illustrative LC-MS/MS Parameters for Serine Metabolite Analysis This table is for illustrative purposes and parameters may vary based on the specific instrument and application.
| Parameter | Setting | Purpose |
| Chromatography | ||
| Column | Reversed-phase C18 or HILIC | Separation of polar metabolites like amino acids. |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elution of analytes from the column. |
| Flow Rate | 0.2-0.5 mL/min | Controls the speed of separation. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes amino acids. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | [M+H]+ of the target metabolite | Selects the ion of interest. |
| Product Ion (Q3) | Specific fragment ion | Confirms the identity and quantifies the selected ion. |
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Techniques
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic analysis. However, amino acids like serine are polar and non-volatile, making them unsuitable for direct GC analysis. sigmaaldrich.com Therefore, a chemical derivatization step is mandatory to increase their volatility and thermal stability. sigmaaldrich.com This process involves replacing active hydrogens in the functional groups (e.g., -OH, -NH2) with nonpolar moieties. sigmaaldrich.com
Several derivatization reagents are available for the analysis of amino acids. Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used and produce stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach involves acylation followed by esterification, using reagents like pentafluoropropionic anhydride (B1165640) and heptafluorobutanol. nih.gov The choice of derivatization method is critical as it can influence sensitivity and potentially introduce artifacts like racemization. nih.gov Once derivatized, the labeled serine and its metabolites can be separated by GC and detected by MS, allowing for the analysis of their isotopologue distribution. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Reagent | Derivative Formed | Key Characteristics |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | TBDMS | Forms stable derivatives, less sensitive to moisture compared to other silylating agents. sigmaaldrich.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | TMS | A common silylating agent, but derivatives can be moisture-sensitive. |
| Alkyl Chloroformates (e.g., Methyl Chloroformate) | Alkoxycarbonyl | Reaction is rapid and can be performed at room temperature. nih.gov |
| Anhydrides (e.g., Pentafluoropropionic Anhydride) with Fluorinated Alcohols | Acyl/ester | Can provide high sensitivity but requires careful optimization to avoid racemization. nih.gov |
High-Resolution Accurate Mass (HRAM) Spectrometry for Isotopic Tracing
High-Resolution Accurate Mass (HRAM) spectrometry, often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is essential for advanced isotopic tracing studies. nih.govnih.gov HRAM provides the ability to measure the mass of an ion with very high precision, which is crucial for distinguishing between different isotopologues (molecules that differ only in their isotopic composition). nih.gov
For example, when tracking the metabolism of L-SERINE (2,3,3-D3; 15N), HRAM can resolve the subtle mass differences between a metabolite containing a ¹³C atom versus one containing a ¹⁵N atom from the tracer. This capability is vital for accurately determining the distribution of isotopes within a metabolite pool and for performing positional isotope analysis. nih.govosti.gov Such detailed information is critical for constructing accurate models of metabolic flux and understanding the complexities of intersecting metabolic pathways. osti.govresearchgate.net
Nuclear Magnetic Resonance Spectroscopy for In Vitro and In Vivo Isotopic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural and quantitative information about metabolites in vitro and in vivo. Its ability to distinguish between isotopes of the same element based on their nuclear spin properties makes it an invaluable tool for metabolic tracing studies using compounds like L-SERINE (2,3,3-D3; 15N).
15N-NMR Spectroscopy for Nitrogen Metabolism Pathways
Nitrogen-15 (B135050) (¹⁵N) has a nuclear spin of ½, which is advantageous for NMR as it results in sharp signals, unlike the more abundant but quadrupolar ¹⁴N nucleus. wikipedia.org However, the low natural abundance of ¹⁵N (0.37%) necessitates the use of ¹⁵N-enriched compounds for metabolic studies. wikipedia.orghuji.ac.il L-SERINE (2,3,3-D3; 15N) is therefore an ideal probe for tracing the fate of the serine nitrogen atom through various metabolic pathways.
Using ¹⁵N-NMR, researchers can monitor the transfer of the ¹⁵N label from serine to other nitrogen-containing metabolites, such as alanine (B10760859), aspartate, and glycine. nih.govnih.gov This allows for the direct observation and quantification of fluxes through transamination and other nitrogen-transfer reactions. nih.gov Heteronuclear NMR experiments, which detect the ¹⁵N label indirectly through its coupling to protons (¹H-¹⁵N), offer enhanced sensitivity and are frequently employed in these studies. nih.govnih.gov
Table 3: Example ¹⁵N Chemical Shifts of Key Metabolites in Nitrogen Metabolism Referenced to liquid NH₃ at 0 ppm. Values are approximate and can vary with pH and solvent.
| Compound | Functional Group | Approximate ¹⁵N Chemical Shift (ppm) |
| L-Serine | Amine (-NH₂) | ~25-35 |
| L-Glycine | Amine (-NH₂) | ~10-20 |
| L-Alanine | Amine (-NH₂) | ~30-40 |
| L-Glutamine | Amide (-CONH₂) | ~110-120 |
| L-Glutamine | Amine (-NH₂) | ~30-40 |
| Ammonium (NH₄⁺) | Ammonium | ~0-5 |
2H-NMR Spectroscopy for Deuterium (B1214612) Tracing and Kinetic Isotope Effects
Deuterium (²H) is another stable isotope valuable for metabolic tracing. Its low natural abundance (0.016%) means that the introduction of a ²H-labeled substrate results in a very strong signal against a minimal background. escholarship.org ²H-NMR spectroscopy can be used to monitor the metabolism of deuterated substrates like [2,3,3-²H₃]serine in both cell cultures and in vivo. cam.ac.uknih.gov
Studies have successfully used ²H-NMR to track the deuterium atoms from serine as it is converted into other metabolites, including glycine, formate (B1220265), and even water, providing a measure of flux through one-carbon metabolism. cam.ac.uknih.gov This technique has potential clinical applications for non-invasively imaging tumor metabolism. cam.ac.uk An important consideration in deuterium tracing studies is the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down the rate of a chemical reaction. While this can be a complicating factor, it can also be exploited to gain insights into reaction mechanisms. escholarship.org
Table 4: Metabolites Detected by ²H-NMR Following [2,3,3-²H₃]serine Administration
| Detected Metabolite | Isotopic Label | Metabolic Pathway Indicated | Reference |
| [²H]Glycine | ²H | Serine hydroxymethyltransferase (SHMT) | cam.ac.uk, nih.gov |
| [¹⁴,¹⁴-²H₂] 5,10-methylene-tetrahydrofolate | ²H₂ | One-carbon folate cycle | cam.ac.uk, nih.gov |
| [²H]Formate | ²H | One-carbon folate cycle | cam.ac.uk, nih.gov |
| Labeled Water (HDO) | ²H | Mitochondrial one-carbon metabolism | cam.ac.uk, nih.gov |
Multi-Nuclear NMR Approaches for Complex Metabolic Networks
Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for assessing metabolic pathways in complex biological systems. nih.gov By utilizing isotopically labeled compounds such as L-SERINE (2,3,3-D3; 15N), researchers can trace the metabolic fate of the molecule and elucidate the interconnectedness of various metabolic networks. The presence of both deuterium (D or ²H) and nitrogen-15 (¹⁵N) allows for a multi-faceted analytical approach.
¹⁵N NMR is particularly valuable for tracking the pathways of amino acids. As L-serine is incorporated into proteins or converted into other metabolites, the ¹⁵N label provides a distinct signal that can be monitored. nih.gov For instance, the conversion of L-serine to glycine, a key step in one-carbon metabolism, can be followed by observing the transfer of the ¹⁵N atom. Furthermore, triple-resonance NMR techniques, which correlate ¹H, ¹³C, and ¹⁵N nuclei, can be employed to obtain complete assignments of backbone resonances in proteins, revealing the extent to which the labeled L-serine has been utilized in protein synthesis. nih.gov
Deuterium metabolic imaging and NMR can map the metabolic fate of the D3-labeled portion of the L-serine molecule. For example, the catabolism of serine can lead to the formation of pyruvate (B1213749), which can then enter the mitochondrial TCA cycle to produce energy and biosynthetic precursors. nih.gov Tracking the deuterium label through these downstream metabolites provides quantitative information on the flux through these central carbon metabolism pathways. The combination of ¹⁵N and ²H labeling in a single tracer molecule offers complementary information, allowing for a more comprehensive understanding of serine's role in protein synthesis, nucleotide synthesis, and central energy metabolism.
Hyphenated Chromatographic Techniques for Metabolite Separation
Hyphenated chromatography, which couples a separation technique with a detection method like mass spectrometry (MS), is essential for resolving and quantifying L-serine and its structurally similar metabolites in complex biological samples. Due to the polar and zwitterionic nature of amino acids, specialized chromatographic methods are required for effective separation. 17img.cnresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique well-suited for the separation of polar and hydrophilic compounds like amino acids. 17img.cn It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating an aqueous layer on the stationary phase surface. nih.gov Polar analytes, such as L-serine, partition into this layer and are retained, while less polar compounds elute earlier. nih.gov This mechanism is effectively the reverse of reversed-phase (RP) chromatography. nih.gov
HILIC is advantageous for analyzing L-serine and its metabolites as it provides excellent retention for these polar molecules, which are often poorly retained on traditional C18 columns. 17img.cn Various HILIC stationary phases are available, each offering different selectivity. Zwitterionic stationary phases, for instance, utilize sulfobetaine (B10348) functional groups and have demonstrated high retentivity and the ability to resolve isomers like leucine (B10760876) and isoleucine. lcms.cz The choice of stationary phase can be critical; for example, some zwitterionic materials (ZIC-HILIC) have been shown to repel phosphopeptides, while others are used for their enrichment. nih.gov The use of modern, sub-2 µm particle columns enhances separation efficiency, leading to better resolution and narrower peaks. lcms.cz
Table 1: Comparison of Selected HILIC Stationary Phases for Polar Metabolite Analysis
| Stationary Phase | Functional Group | Particle Size | Key Characteristics | Reference(s) |
|---|---|---|---|---|
| BEH Z-HILIC | Sulfobetaine | 1.7 µm | High retentivity and resolution for amino acids; baseline resolves leucine/isoleucine; insignificant column bleed. | lcms.cz |
| ZIC-pHILIC | Sulfobetaine | 5 µm | Good retentivity for all amino acids but poorer resolution of hydrophobic ones; shows a characteristic column bleed ion. | lcms.cz |
| YMC-Triart-Diol-HILIC | Diol | Not Specified | Used for separating polar metabolites. | mdpi.com |
| TSKgel Amide-80 | Amide | Not Specified | Can be used to enrich for highly phosphorylated peptides. | nih.gov |
Ion-Pair Chromatography is another effective strategy for separating amino acids and other charged metabolites using a reversed-phase column. This technique involves adding an ion-pairing agent to the mobile phase. researchgate.net These agents are typically large ionic molecules with a hydrophobic tail, such as perfluorinated carboxylic acids. researchgate.net
The ion-pairing agent forms a neutral complex with the charged analyte (e.g., the zwitterionic L-serine). This complex has increased hydrophobicity, allowing it to be retained on a nonpolar stationary phase like C18. researchgate.net By adjusting the concentration and type of ion-pairing agent, the retention and selectivity of the separation can be finely controlled. This method allows for the adequate separation of a wide range of biologically relevant amino acids without the need for derivatization, which can be time-consuming. researchgate.net When coupled with tandem mass spectrometry (MS/MS), ion-pair chromatography is a powerful tool for quantifying amino acids and diagnosing inherited metabolic disorders. researchgate.net
Computational Tools and Algorithms for Isotopic Tracing Data Analysis
The data generated from stable isotope tracing experiments using L-SERINE (2,3,3-D3; 15N) is complex, requiring sophisticated computational tools to translate isotopic labeling patterns into meaningful metabolic information.
Metabolic Flux Analysis (MFA) is a computational technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmedchemexpress.com It is a powerful method for understanding how cells utilize specific nutrients and how metabolic pathways are rewired in different states, such as disease. creative-proteomics.com MFA relies on data from stable isotope tracing experiments. nih.gov
The core principle of MFA is that the isotopic labeling pattern of a metabolite is determined by the flux-weighted average of the labeling patterns of its precursor substrates. nih.govox.ac.uk By introducing L-SERINE (2,3,3-D3; 15N) and measuring the resulting isotopic patterns in downstream metabolites using MS or NMR, software can be used to calculate the intracellular metabolic fluxes. This process involves:
Defining a metabolic network model of the relevant pathways (e.g., glycolysis, TCA cycle, amino acid metabolism). creative-proteomics.com
Inputting the experimentally measured isotopomer distributions of key metabolites.
Using iterative algorithms to find the set of fluxes that best explains the observed labeling patterns.
MFA software can reveal the relative contributions of converging pathways and determine the directionality of reversible reactions, providing deep insights into cellular metabolism that cannot be obtained from metabolite concentration measurements alone. nih.govox.ac.uk
Table 2: Key Metabolic Pathways Investigated Using MFA
| Metabolic Pathway | Function | Key Metabolites | Reference(s) |
|---|---|---|---|
| Glycolysis | Glucose breakdown for energy and precursors | Glucose, Pyruvate, Lactate (B86563) | nih.govcreative-proteomics.com |
| TCA Cycle | Central hub for energy production (ATP) | Citrate, Acetyl-CoA | nih.govcreative-proteomics.com |
| Amino Acid Metabolism | Synthesis and breakdown of amino acids | L-Serine, Glycine, Glutamine | nih.govcreative-proteomics.com |
| Lipid Metabolism | Synthesis and breakdown of fatty acids | Palmitic Acid | creative-proteomics.com |
Isotopomer Distribution Analysis (IDA), also known as Mass Isotopomer Distribution Analysis (MIDA), refers to the algorithms used to analyze the raw mass spectrometry data from isotope tracing experiments. researchgate.net An isotopomer is a molecule that differs only in the isotopic composition of its atoms. When a cell metabolizes an isotopically labeled substrate like L-SERINE (2,3,3-D3; 15N), the resulting downstream metabolites will exist as a population of different isotopomers.
IDA algorithms process the mass spectra to determine the relative abundance of each isotopomer for a given metabolite. ox.ac.uk This distribution provides a detailed fingerprint of the metabolic pathways that produced the molecule. For example, the specific pattern of ¹⁵N and ²H incorporation into glycine or purines can be used to trace their synthesis from the labeled L-serine. These algorithms must correct for the natural abundance of heavy isotopes to accurately determine the extent of label incorporation. researchgate.net The resulting isotopomer distributions are the primary input data for MFA software, forming the crucial link between analytical measurement and the calculation of metabolic fluxes. ox.ac.uk
Elucidation of Metabolic Pathways and Flux Using L Serine 2,3,3 D3; 15n
Serine Biosynthesis Pathways and Regulation
De novo synthesis of serine is a critical metabolic hub, linking amino acid metabolism with glycolysis. The primary route for serine biosynthesis is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into a three-step enzymatic process. nih.gov Using isotopically labeled tracers, such as [U-13C]glucose, allows researchers to quantify the flux of carbon from glucose into serine, revealing how much of the cell's serine pool is derived from de novo synthesis versus uptake from the environment. nih.gov
Phosphoglycerate Dehydrogenase Pathway Intermediates and Flux
The committed and rate-limiting step in serine biosynthesis is the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, a reaction catalyzed by the enzyme Phosphoglycerate Dehydrogenase (PHGDH). nih.govnih.gov The subsequent steps involve the conversion of 3-phosphohydroxypyruvate to phosphoserine by Phosphoserine Aminotransferase (PSAT1) and the final dephosphorylation to serine by Phosphoserine Phosphatase (PSPH). nih.gov
Metabolic flux analysis using tracers can quantify the activity of this pathway. For instance, by supplying cells with [U-13C]glucose, the rate of appearance of fully labeled (M+3) serine can be measured, which directly reflects the flux through the PHGDH pathway. nih.govresearchgate.net Studies in various cancer cell lines have shown that cells with high PHGDH expression exhibit a significant diversion of glycolytic flux into serine biosynthesis. nih.gov This increased flux is essential not only for providing serine for protein and nucleotide synthesis but also for maintaining cellular redox balance. nih.govnih.gov
The regulation of this pathway is complex. PHGDH activity is subject to feedback inhibition by serine, meaning high concentrations of serine can slow down its own production. researchgate.net This allosteric regulation ensures that serine synthesis is tightly matched to cellular demand.
Table 1: Example of Relative Glucose-Derived Carbon Incorporation into Serine and Related Metabolites
This table illustrates typical results from a stable isotope tracing experiment using [U-13C]glucose in a cell line with high PHGDH activity. The data shows the fraction of each metabolite pool that is labeled with carbon atoms derived from glucose, indicating the relative flux from glycolysis into these pathways.
| Metabolite | Labeled Fraction (%) |
| 3-Phosphoglycerate (3-PG) | 98% |
| Serine | 45% |
| Glycine (B1666218) | 42% |
| Phosphoenolpyruvate (PEP) | 95% |
| Pyruvate (B1213749) | 96% |
| Lactate (B86563) | 97% |
Note: Data is representative of findings in cancer cells with upregulated serine synthesis, adapted from studies like Locasale et al., 2011. nih.govresearchgate.net The high percentage of labeled 3-PG reflects its position in glycolysis, while the substantial labeling of serine indicates a high flux through the PHGDH pathway.
Glycolytic and Gluconeogenic Intersections
The serine biosynthesis pathway directly intersects with glycolysis at the level of 3-phosphoglycerate. This connection is bidirectional. During glycolysis, 3-PG is catabolized to pyruvate to generate ATP. nih.gov However, a portion of the 3-PG pool can be shunted into serine synthesis, a process particularly active in proliferating cells. nih.govnih.gov Conversely, serine can be a source of carbon for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. mdpi.comwikipedia.org Serine can be converted to pyruvate, which then enters the gluconeogenic pathway. mdpi.com
Using a tracer like L-SERINE (2,3,3-D3; 15N) allows for the tracking of serine's carbon and nitrogen atoms into these interconnected pathways. The deuterium (B1214612) labels on the carbon backbone can be followed to pyruvate and subsequently into the glucose pool during gluconeogenesis, providing a direct measure of serine's contribution to glucose production. nih.govresearchgate.net This is particularly important in tissues like the liver, where gluconeogenesis is a vital homeostatic function. wikipedia.org
Serine Catabolism and Contribution to Central Carbon Metabolism
Serine is not only a building block but also a fuel source and a key contributor to central carbon metabolism. Its degradation provides precursors for ATP production, biosynthesis, and the maintenance of cellular redox state.
Serine Dehydratase Activity and Pyruvate Generation
One major catabolic fate of serine is its conversion to pyruvate and ammonia, a reaction catalyzed by the enzyme Serine Dehydratase (SDH), also known as L-serine ammonia-lyase. wikipedia.orgresearchgate.net This reaction provides a direct link between amino acid catabolism and central energy metabolism, as the resulting pyruvate can be oxidized in the tricarboxylic acid (TCA) cycle to generate ATP or used as a precursor for gluconeogenesis. mdpi.comyoutube.comwikipedia.org
By administering L-SERINE (2,3,3-D3; 15N), researchers can trace the flow of serine into pyruvate. The deuterium atoms on the serine backbone will be transferred to pyruvate, creating labeled isotopologues (e.g., Pyruvate M+2, if the C2 and one C3 deuterium are retained). Mass spectrometry can then quantify the abundance of this labeled pyruvate, revealing the flux through the SDH pathway. Recent studies have highlighted the importance of this pathway in the liver, where serine catabolism via SDH supports gluconeogenesis, especially under conditions of low carbohydrate availability. nih.govescholarship.org
Role in One-Carbon Metabolism via Serine Hydroxymethyltransferase (SHMT)
Perhaps the most critical role of serine catabolism is its function as the primary donor of one-carbon (1C) units for the folate cycle. This is mediated by the enzyme Serine Hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine. wikipedia.org In this reaction, the β-carbon of serine is transferred to tetrahydrofolate (THF), yielding 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and glycine. nih.gov
These one-carbon units are essential for the biosynthesis of a wide range of molecules, including nucleotides (purines and thymidylate) and methionine. nih.gov The flux through SHMT is therefore fundamental for cell proliferation and growth. nih.gov The reaction occurs in both the cytoplasm (catalyzed by SHMT1) and mitochondria (catalyzed by SHMT2), and isotope tracing has been crucial in dissecting the distinct roles of these compartments. nih.gov
Using L-SERINE (2,3,3-D3; 15N), the transfer of the labeled atoms can be precisely followed. The C2 and one of the C3 deuterium atoms, along with the 15N, would be retained in the resulting glycine molecule (Glycine M+3). The other C3 deuterium would be transferred with the carbon to THF, allowing its fate to be tracked into nucleotide synthesis or other 1C-dependent pathways. Isotope tracing studies have demonstrated that mitochondrial serine catabolism via SHMT2 is a major source of NADPH, a key molecule for maintaining mitochondrial redox homeostasis, particularly under hypoxic conditions. nih.govaacrjournals.org
Interconversion with Glycine and Related Metabolites
The interconversion of serine and glycine catalyzed by SHMT is a fully reversible reaction, creating a dynamic equilibrium between these two amino acids. wikipedia.org While the forward reaction (serine to glycine) is often emphasized as the primary source of one-carbon units, the reverse reaction (glycine to serine) is also metabolically significant. nih.gov
This reverse flux is coupled to the Glycine Cleavage System (GCS), a mitochondrial enzyme complex that breaks down glycine into CO2, ammonia, and a one-carbon unit that also generates 5,10-CH2-THF. wikipedia.org This one-carbon unit can then be used by mitochondrial SHMT2 to synthesize serine from a second molecule of glycine. mdpi.comwikipedia.org
Table 2: Illustrative Flux Distribution in Serine-Glycine Metabolism
This table provides a conceptual overview of how metabolic flux might be distributed between serine synthesis, catabolism, and interconversion with glycine in a hypothetical cell culture experiment using isotopic tracers.
| Metabolic Flux | Relative Rate (normalized to Glucose uptake) | Key Enzyme(s) |
| Glucose -> 3-PG -> Serine | 15% | PHGDH, PSAT1, PSPH |
| Serine -> Pyruvate | 10% | Serine Dehydratase (SDH) |
| Serine -> Glycine + 1C unit | 50% | SHMT1 / SHMT2 |
| Glycine -> Serine | 25% | SHMT1 / SHMT2, GCS |
Recent stable isotope tracing studies in animal models have revealed that under certain physiological conditions, the net flux of the SHMT reaction can be in the reverse direction (glycine to serine) in tissues like the liver. nih.govescholarship.orgbiorxiv.org This "reverse SHMT flux" has been identified as a major pathway for glycine consumption to maintain whole-body glycine homeostasis. nih.gov In this pathway, glycine is converted to serine, which is then catabolized to pyruvate by serine dehydratase and oxidized in the TCA cycle. escholarship.org This highlights the intricate and tissue-specific regulation of serine and glycine metabolism, which can be quantitatively dissected using advanced tracers like L-SERINE (2,3,3-D3; 15N).
Impact on Folate-Mediated One-Carbon Units
The serine-glycine interconversion is intrinsically linked to one-carbon metabolism. During the conversion of serine to glycine, the β-carbon of serine is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). nih.gov This molecule is a pivotal donor of one-carbon units for a multitude of biosynthetic reactions.
Tracing with L-SERINE (2,3,3-D3; 15N) reveals the direct contribution of serine to the one-carbon pool. The two deuterium atoms on the C3 position of serine are transferred along with the carbon atom to THF. This results in the formation of doubly deuterated 5,10-CH₂-THF ([²H₂]-5,10-CH₂-THF). researchgate.net The presence and abundance of these deuterated one-carbon units can then be tracked as they are incorporated into various downstream metabolites, such as nucleotides and methylated molecules, providing a quantitative measure of the flux through the folate cycle originating from serine. nih.gov
Contribution to Other Amino Acid and Nucleotide Biosynthesis
Serine is a metabolic precursor for the synthesis of several other crucial biomolecules, including other amino acids and the building blocks of DNA and RNA. The use of L-SERINE (2,3,3-D3; 15N) enables the tracing of serine-derived atoms into these diverse molecular fates.
Cysteine and Methionine Synthesis from Serine Precursors
The biosynthesis of cysteine and methionine is directly dependent on serine. In the transsulfuration pathway, the entire carbon backbone of serine is condensed with homocysteine to form cystathionine, which is then cleaved to produce cysteine. nih.gov When cells are cultured with L-SERINE (2,3,3-D3; 15N), the resulting cysteine molecules will contain the ¹⁵N and the three deuterium atoms, allowing for the quantification of flux through this pathway.
Serine also contributes to methionine regeneration. The one-carbon unit donated by serine to the folate pool can be used to remethylate homocysteine, forming methionine. nih.gov This process is a key part of the methionine cycle. Tracing studies can follow the deuterated one-carbon unit from serine into the methyl group of methionine, elucidating the rate of this essential salvage pathway. nih.gov
Table 1: Isotopic Labeling Patterns in Amino Acids Derived from L-SERINE (2,3,3-D3; 15N)
| Precursor | Derived Amino Acid | Key Enzyme(s) | Expected Isotopologue (Mass Shift) | Labeled Moiety |
| L-SERINE (2,3,3-D3; 15N) | Glycine | SHMT | M+3 | ¹⁵N-amino group, D-alpha carbon |
| L-SERINE (2,3,3-D3; 15N) | Cysteine | CBS, CGL | M+4 | ¹⁵N-amino group, D3-carbon backbone |
| L-SERINE (2,3,3-D3; 15N) | Methionine | MTHFR, MS | M+1 or M+2 | Deuterated methyl group (from one-carbon unit) |
SHMT: Serine Hydroxymethyltransferase, CBS: Cystathionine β-synthase, CGL: Cystathionine γ-lyase, MTHFR: Methylenetetrahydrofolate reductase, MS: Methionine synthase.
Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Support
One-carbon units derived from serine are indispensable for the de novo synthesis of nucleotides. nih.gov Two carbon atoms in the purine ring (C2 and C8) are donated by 10-formyl-THF, a derivative of the 5,10-CH₂-THF generated from serine. nih.gov The synthesis of the pyrimidine thymidylate (dTMP) from uridylate (dUMP) also requires a one-carbon unit from 5,10-CH₂-THF. nih.gov
By using L-SERINE (2,3,3-D3; 15N), researchers can track the incorporation of serine-derived one-carbon units into the nucleotide pool. For example, the synthesis of thymidylate via the cytosolic pathway will incorporate a doubly deuterated methyl group, resulting in a dTMP molecule with a mass shift of M+2. nih.gov This allows for a direct assessment of how serine metabolism fuels DNA synthesis. Studies in human lung cancer tissues have shown a preference for using serine to fuel purine synthesis. nih.gov
Flux Distribution in Cellular and Subcellular Compartments
Metabolic pathways, including serine metabolism, are often compartmentalized within the cell, particularly between the cytosol and mitochondria. nih.gov Understanding the flux distribution between these compartments is crucial for a complete picture of cellular metabolism.
Mitochondrial versus Cytosolic Serine Metabolism
L-SERINE (2,3,3-D3; 15N) and its deuterated variants are uniquely suited to dissect the relative contributions of cytosolic and mitochondrial pathways to one-carbon metabolism. researchgate.net This is because the metabolic routes in each compartment process the deuterium labels differently.
Cytosolic Pathway: In the cytosol, the enzyme SHMT1 directly converts [2,3,3-²H]serine to glycine, transferring a doubly deuterated one-carbon unit (–CD₂) to THF. This [²H₂]-5,10-CH₂-THF (M+2) can then be used for reactions like thymidylate synthesis, producing M+2 labeled dTMP. nih.gov
Mitochondrial Pathway: Inside the mitochondria, serine is also converted to glycine by SHMT2. The resulting [²H₂]-5,10-CH₂-THF is then typically oxidized to 10-formyl-THF by methylenetetrahydrofolate dehydrogenase (MTHFD). This oxidation step removes one of the deuterium atoms. nih.gov The resulting singly deuterated one-carbon unit (as formate) can then be exported to the cytosol. When this M+1 one-carbon unit is used for thymidylate synthesis, it produces M+1 labeled dTMP. researchgate.net
By measuring the ratio of M+1 to M+2 labeled downstream products like thymidylate or methionine, researchers can calculate the relative flux of serine through mitochondrial versus cytosolic one-carbon pathways. researchgate.netnih.gov
Table 2: Differentiating Serine Metabolism Compartmentation with [2,3,3-²H]Serine
| Metabolic Compartment | Key Serine Enzyme | One-Carbon Unit Generated | Resulting Thymidylate (dTMP) Isotopologue |
| Cytosol | SHMT1 | [²H₂]-5,10-CH₂-THF (M+2) | M+2 |
| Mitochondria | SHMT2 / MTHFD | [²H₁]-Formate (M+1) | M+1 |
Compartmentalized Metabolic Shuttles
The use of stable isotope tracers, such as L-SERINE (2,3,3-D3; 15N), is fundamental to understanding the compartmentalization of metabolic pathways, particularly the shuttling of one-carbon (1C) units between the mitochondria and the cytoplasm. Serine is a primary donor of 1C units for biosynthesis, and its metabolism is spatially segregated between these two compartments, involving distinct isoforms of the enzyme serine hydroxymethyltransferase (SHMT): SHMT1 in the cytoplasm and SHMT2 in the mitochondria.
By tracing the fate of the deuterium (D) and nitrogen-15 (B135050) (¹⁵N) labels from L-SERINE (2,3,3-D3; 15N), researchers can delineate the relative contributions of the cytosolic and mitochondrial pathways to the total cellular 1C pool. nih.gov When SHMT1 metabolizes L-serine in the cytoplasm, the resulting 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) retains two deuterium atoms from the original tracer. researchgate.net Conversely, when SHMT2 metabolizes serine in the mitochondria, the subsequent oxidation of the 1C unit to formate (B1220265) and its transport to the cytoplasm results in a 5,10-CH₂-THF molecule that retains only one deuterium atom. nih.govresearchgate.net This difference in labeling patterns allows for the precise measurement of flux through each compartmentalized shuttle.
Research has shown that in many proliferating cells, including various cancer cell lines, the mitochondrial pathway is the dominant source of cytosolic 1C units. nih.gov The formate generated in the mitochondria is transported to the cytoplasm, where it is used for essential processes like de novo purine and thymidylate synthesis. nih.govresearchgate.net For example, tracing studies in HCT116 cells using 2,3,3-²H serine demonstrated that the vast majority of labeled thymidylate (dTTP) was M+1, indicating its origin from mitochondrial serine metabolism. nih.gov This highlights a critical metabolic shuttle where serine enters the mitochondria, donates a 1C unit, and that unit is then exported to the cytosol as formate to support nucleotide biosynthesis. nih.govnih.gov This compartmentalization is believed to provide advantages such as the generation of mitochondrial NADPH, which is crucial for maintaining redox balance. nih.gov
| Tracer Molecule | Compartment of Initial Metabolism | Key Enzyme | Resulting 1C Unit (in cytosol) | Observed Label in Thymidylate (dTTP) | Primary Inferred Flux |
|---|---|---|---|---|---|
| L-SERINE (2,3,3-D3) | Cytosol | SHMT1 | [²H₂]-5,10-CH₂-THF | M+2 | Cytosolic serine catabolism |
| L-SERINE (2,3,3-D3) | Mitochondria | SHMT2 | [²H₁]-Formate -> [²H₁]-5,10-CH₂-THF | M+1 | Mitochondrial-cytosolic 1C shuttle |
Investigation of Metabolic Remodeling in Defined Biological Systems
Stable isotope tracers like L-SERINE (2,3,3-D3; 15N) are powerful tools for investigating metabolic remodeling in defined biological systems. By introducing a labeled substrate and tracking its conversion into downstream metabolites, it is possible to quantify the activity or "flux" through specific metabolic pathways. nih.gov This approach is particularly insightful in controlled environments such as cell culture models and genetically engineered organisms, where specific perturbations can be introduced to study their impact on cellular metabolism.
Cell Culture Models of Metabolic Perturbation
Cell culture models are invaluable for studying how cells adapt their metabolism in response to environmental challenges, a process known as metabolic remodeling. L-SERINE (2,3,3-D3; 15N) tracing can reveal how metabolic fluxes are rerouted under conditions of metabolic stress, such as nutrient deprivation or drug treatment. escholarship.org
Cancer cells, known for their profound metabolic reprogramming, are a key focus of such studies. nih.govnih.gov For example, under serine starvation, cancer cells often upregulate the de novo serine synthesis pathway (SSP) from the glycolytic intermediate 3-phosphoglycerate. nih.gov Isotope tracing with labeled glucose can confirm the increased flux into serine, while tracing with labeled serine can reveal how its downstream utilization changes. nih.gov
One critical finding from studies involving serine deprivation in cancer cells is the impact on nucleotide synthesis and the methionine cycle. escholarship.org Maddocks et al. (2016) used stable isotope tracing to show that serine deprivation significantly impairs de novo ATP synthesis. escholarship.org This reduction in ATP limits the production of S-adenosylmethionine (SAM), the universal methyl donor, thereby affecting cellular methylation reactions essential for epigenetics. escholarship.org The study demonstrated that serine's role in maintaining the ATP pool was more critical for SAM production than its role as a direct donor of one-carbon units under these perturbed conditions. escholarship.org
| Metabolic Condition | Tracer Used | Observed Flux Change | Downstream Effect | Reference Finding |
|---|---|---|---|---|
| Serine-Replete Medium | Labeled Serine | High flux of serine into nucleotide and lipid synthesis. | Supports rapid cell proliferation. | Serine is a key anabolic precursor. nih.gov |
| Serine-Deprivation | Labeled Glucose | Increased flux from 3-phosphoglycerate into the serine synthesis pathway (SSP). | Compensatory endogenous serine production. | Activation of SSP under metabolic stress. nih.gov |
| Serine-Deprivation | Labeled Methionine | Decreased flux from methionine to S-adenosylmethionine (SAM). | Impaired cellular methylation capacity. | Serine deprivation limits ATP, which is required for SAM synthesis. escholarship.org |
Genetically Engineered Organisms for Pathway Analysis
Genetically engineered organisms, ranging from yeast to mice, provide a precise way to analyze the function and regulation of metabolic pathways. nih.govmdpi.com By knocking out or overexpressing specific enzymes, researchers can create models to study the consequences of a defined genetic alteration on metabolic flux, as traced by isotopes like L-SERINE (2,3,3-D3; 15N).
A prominent example is the study of enzymes in the serine synthesis pathway, such as 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme. nih.gov In mouse models, the genetic deletion of Phgdh in specific tissues has been used to understand the importance of local serine synthesis. researchgate.netnih.gov For instance, when mice with a Phgdh knockdown in the liver and pancreas were infused with U-¹³C-glucose, there was a significant reduction in the amount of labeled serine produced in those tissues compared to control animals. researchgate.net This directly demonstrated that PHGDH is essential for de novo serine synthesis in vivo and that its absence cannot be fully compensated by dietary serine uptake in certain tissues. researchgate.net
Similarly, knocking out or inhibiting the mitochondrial enzyme SHMT2 in cancer cells has been shown to impair mitochondrial respiration. nih.gov Tracing studies in these genetically modified cells reveal a dependency on mitochondrial serine catabolism for producing one-carbon units necessary for processes like mitochondrial tRNA formylation, which is essential for initiating mitochondrial protein translation. nih.gov In Saccharomyces cerevisiae, metabolic engineering to overexpress genes in the L-serine biosynthetic pathway (SER1, SER2, SER3, SER33) led to increased production of glutathione (B108866), a downstream product of serine metabolism. nih.gov These models are crucial for validating the roles of specific enzymes and identifying potential targets for therapeutic intervention. researchwithrutgers.comprinceton.edu
| Organism/Cell Line | Genetic Modification | Isotope Tracer | Observed Effect on Labeled Metabolites | Conclusion |
|---|---|---|---|---|
| Mouse (in vivo) | shRNA knockdown of Phgdh (liver, pancreas) | U-¹³C-Glucose | Reduced fraction of M+3 serine in liver and pancreas. researchgate.net | PHGDH is critical for tissue-specific de novo serine synthesis. researchgate.net |
| Jurkat T-cells | CRISPR knockout of SHMT2 | Labeled Serine | Impaired production of mitochondrial one-carbon units. nih.gov | SHMT2 is essential for mitochondrial translation and respiration. nih.gov |
| S. cerevisiae | Overexpression of SER3 and SER33 | N/A (Product Yield) | 1.9-fold increase in glutathione production. nih.gov | Enhancing the serine pathway boosts downstream synthesis. nih.gov |
| Mouse (in vivo) | Liver-specific knockout of Shmt2 | Labeled Glycine | Reduced conversion of glycine to serine in the liver. researchwithrutgers.com | Liver SHMT2 is a major consumer of glycine for serine production. researchwithrutgers.com |
Applications in Enzyme Kinetics and Reaction Mechanism Elucidation
Probing Kinetic Isotope Effects (KIEs) in Serine-Metabolizing Enzymes
The Kinetic Isotope Effect (KIE) is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov Measuring KIEs is a fundamental technique for determining whether the cleavage of a specific bond is a rate-determining step in an enzyme's catalytic cycle. nih.gov
The substitution of hydrogen with deuterium (B1214612) at the C-2 and C-3 positions of L-serine is particularly useful for studying reactions that involve the cleavage of a carbon-hydrogen bond. A significant primary deuterium KIE, where the reaction rate slows with the heavier isotope, is strong evidence that C-H bond breaking is at least partially rate-limiting.
A notable example is the study of serine palmitoyltransferase (SPT), the first enzyme in the sphingolipid biosynthesis pathway. nih.gov This enzyme catalyzes the condensation of L-serine with palmitoyl-CoA. The proposed mechanism involves the abstraction of the α-proton from L-serine. nih.gov
| L-Serine Isotopologue | Human scSPT (KH/KIsotope) | Bacterial SpSPT (KH/KIsotope) |
|---|---|---|
| [3,3-D]l-serine | 0.95 ± 0.12 | Data not provided |
| [2,3,3-D]l-serine | 1.11 ± 0.23 | Significant KIE observed |
| [2-13C]l-serine | 1.03 ± 0.14 | Data not provided |
| [1,2,3-13C, 2-15N]l-serine | 0.90 ± 0.18 | Data not provided |
Similarly, the incorporation of ¹⁵N into the amino group of L-serine allows for the investigation of reactions involving the cleavage or formation of C-N bonds. The ¹⁵N KIE can provide critical information about the transition state of these reactions. For instance, studies on HIV-1 protease using ¹⁵N-labeled substrates revealed a slightly inverse KIE (k¹⁴/k¹⁵ < 1). nih.gov This inverse effect suggests a stiffening of the bonding to the nitrogen atom in the reaction's transition state, which was interpreted as arising from the protonation of a proline nitrogen atom. nih.gov
In the context of serine-metabolizing enzymes, a ¹⁵N KIE could distinguish between different mechanistic pathways. For example, in a reaction where the C-N bond is cleaved, a normal KIE (k¹⁴/k¹⁵ > 1) would be expected if this cleavage is rate-limiting. Conversely, an inverse KIE might indicate that a step prior to C-N cleavage, such as a protonation event that strengthens the bonding environment around the nitrogen, is kinetically significant. nih.govnih.gov Studies with cytidine deaminase have shown that ¹⁵N isotope effects can help establish that a reaction proceeds through a tetrahedral intermediate with ammonia elimination as the primary rate-determining step. nih.gov
Mechanism-Based Inactivation Studies Utilizing Labeled Serine
Mechanism-based inactivators are substrate analogs that are processed by an enzyme's catalytic machinery, leading to the generation of a reactive species that covalently modifies and inactivates the enzyme. Isotopically labeled serine analogs can be designed as mechanism-based inactivators to probe the inactivation process.
For example, if a labeled L-serine analog inactivates a target enzyme, the location of the isotopic label can be used to trace the fate of the inhibitor. Following inactivation, the enzyme-inhibitor complex can be digested, and the resulting peptides analyzed by mass spectrometry. The presence of the isotopic label (D or ¹⁵N) on a specific peptide would unambiguously identify the site of covalent modification, providing direct evidence of the amino acid residues involved in the inactivation mechanism. Studies on serine palmitoyltransferase with the inhibitor cycloserine have demonstrated how kinetic, spectroscopic, and structural techniques can be combined to elucidate novel inactivation mechanisms. researchgate.net
Elucidation of Enzyme Active Site Architectures and Catalytic Residues
Isotopically labeled substrates are invaluable for mapping the active sites of enzymes. nih.gov When L-SERINE (2,3,3-D3; 15N) binds to the active site, techniques like NMR spectroscopy can be employed to detect the proximity of the isotopic labels to specific amino acid residues. This information helps in constructing a detailed three-dimensional map of the substrate-binding pocket and identifying the key catalytic residues.
Serine proteases and serine β-lactamases, for instance, utilize a critical serine residue as a nucleophile in their active sites. nih.gov While not a direct substrate, a labeled serine analog designed as an inhibitor could be used to covalently label this active-site serine. Subsequent structural analysis, such as X-ray crystallography or NMR, of the labeled enzyme would precisely identify the catalytic serine and its interactions within the active site.
Substrate Specificity and Product Formation Dynamics
Understanding why an enzyme prefers one substrate over another is a central question in enzymology. purdue.edunih.gov Isotopic labeling with compounds like L-SERINE (2,3,3-D3; 15N) can help dissect the factors governing substrate specificity. By measuring the kinetic parameters for labeled versus unlabeled substrates across different but related enzymes, subtle differences in substrate recognition and processing can be revealed. nih.gov
The aforementioned study on serine palmitoyltransferase is a case in point. nih.gov The differential KIEs observed between the human and bacterial enzymes for [2,3,3-D]l-serine point to variations in their active site dynamics and how they handle the substrate during catalysis. nih.gov This implies that despite catalyzing the same reaction, the structural and dynamic features that confer substrate specificity are distinct between the two enzymes. nih.gov Furthermore, by tracking the isotopic labels into the products of a reaction, researchers can confirm metabolic pathways and identify any unexpected chemical transformations the substrate undergoes.
Cellular and Systems Biology Investigations with L Serine 2,3,3 D3; 15n
Investigation of Serine Metabolism in Specific Cell Lineages
The metabolic pathways of L-serine are fundamental to the function and fate of diverse cell types. The use of isotopically labeled serine allows researchers to map the flux of this critical amino acid into various biosynthetic and signaling pathways.
Neuronal Serine Metabolism and Neurotransmitter Precursors
In the central nervous system (CNS), L-serine is a cornerstone of neuronal function, serving not only as a proteinogenic amino acid but also as a precursor to essential neurotransmitters. nih.govnih.gov Astrocytes are the primary site of de novo L-serine synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govresearchgate.net This newly synthesized serine is then shuttled to neurons, which have a limited capacity for its production. nih.gov
Stable isotope tracing studies have been instrumental in demonstrating this metabolic coupling between astrocytes and neurons. By introducing labeled serine, researchers can track its conversion to D-serine and glycine (B1666218), two crucial neuromodulators. D-serine is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a vital role in synaptic plasticity and learning. biorxiv.org Glycine also functions as a neurotransmitter, with both inhibitory and excitatory roles. biorxiv.org The ability to trace the labeled nitrogen (¹⁵N) and deuterium (B1214612) (D) from L-SERINE (2,3,3-D3; 15N) would provide intricate details on the dynamics of these conversions and their regulation in both healthy and diseased states.
Table 1: Key Findings in Neuronal Serine Metabolism Using Isotope Tracers This table is a representation of findings from studies using various serine isotopes, illustrating the type of data that could be obtained with L-SERINE (2,3,3-D3; 15N).
| Cell Type | Tracer Used | Key Finding | Implication |
|---|---|---|---|
| Primary Astrocytes | ¹³C-Glucose | Astrocytes are the primary source of de novo serine synthesis in the brain. nih.govresearchgate.net | Highlights the metabolic support role of astrocytes for neurons. |
| Co-cultures of Astrocytes and Neurons | ¹³C-Serine | Demonstrated transfer of serine from astrocytes to neurons. | Confirms the astrocyte-neuron lactate (B86563) shuttle and serine shuttle hypotheses. |
| In vivo rodent models | Labeled Serine | Serine is a precursor for the synthesis of D-serine and glycine in the brain. biorxiv.org | Links serine metabolism directly to neurotransmitter systems. |
Immune Cell Metabolic Reprogramming
The activation and function of immune cells, particularly T cells, are tightly linked to metabolic reprogramming. Upon activation, T cells upregulate the machinery for serine uptake and metabolism to support their rapid proliferation and effector functions. nih.gov Serine provides the necessary building blocks for protein and nucleotide synthesis and also contributes to the one-carbon metabolic network, which is crucial for DNA methylation and redox balance. nih.gov
Isotope tracing studies have shown that extracellular serine is essential for optimal T cell expansion, even when glucose is abundant. nih.gov By using L-SERINE (2,3,3-D3; 15N), researchers could precisely quantify the flux of serine into pathways supporting nucleotide biosynthesis and the generation of glutathione (B108866), a key antioxidant. This would offer a deeper understanding of how serine availability in the tumor microenvironment, for instance, can impact anti-tumor immunity.
Table 2: Serine Metabolism in Immune Cell Function This table illustrates the type of findings from studies using various serine isotopes that could be further detailed with L-SERINE (2,3,3-D3; 15N).
| Immune Cell Type | Tracer Used | Key Finding | Implication |
|---|---|---|---|
| Activated T Cells | ¹³C-Serine | Increased flux of serine into one-carbon metabolism upon activation. nih.gov | Essential for nucleotide synthesis to support clonal expansion. |
| Macrophages | Labeled Serine | Serine metabolism supports the production of the pro-inflammatory cytokine IL-1β. | Links serine availability to the regulation of inflammatory responses. |
| Natural Killer (NK) Cells | Labeled Serine | Serine metabolism is crucial for NK cell proliferation and IFN-γ production. | Highlights a key metabolic dependency for NK cell effector function. |
Metabolic Adaptations in Proliferating Cells
Rapidly proliferating cells, including cancer cells, exhibit a high demand for serine. nih.gov Many cancer cell lines show an upregulation of the serine synthesis pathway, and in some cases, become dependent on this de novo synthesis for survival and growth. nih.gov Serine contributes to multiple anabolic processes in cancer cells, including nucleotide and lipid synthesis, and the maintenance of redox homeostasis. nih.gov
The use of L-SERINE (2,3,3-D3; 15N) in cancer cell studies would allow for a detailed analysis of how serine carbon and nitrogen are partitioned between different biosynthetic pathways. For example, the dual labeling would enable simultaneous tracking of the carbon backbone into lipids and the nitrogen into nucleotides, providing a comprehensive picture of serine's role in supporting tumorigenesis.
Table 3: Role of Serine in the Metabolism of Proliferating Cells This table represents findings from studies using various serine isotopes, indicating the potential data from L-SERINE (2,3,3-D3; 15N) studies.
| Cell Type | Tracer Used | Key Finding | Implication |
|---|---|---|---|
| Breast Cancer Cells | ¹³C-Glucose | Upregulation of de novo serine synthesis pathway is common. nih.gov | Represents a potential therapeutic target in some cancers. |
| Colon Cancer Cells | ¹³C-Serine | Serine is a major source of one-carbon units for nucleotide synthesis. nih.gov | Links serine metabolism to the machinery of cell division. |
| Various Cancer Cell Lines | D3-Serine | Extracellular serine uptake is critical for proliferation even in cells with an active synthesis pathway. nih.gov | Suggests that targeting both uptake and synthesis could be an effective anti-cancer strategy. |
Inter-Organ Metabolic Cross-Talk and Serine Exchange
The maintenance of systemic serine homeostasis involves a complex interplay between different organs. Isotope tracing studies have been fundamental in elucidating the dynamics of serine production, release, and uptake across various tissues.
Liver-Brain Metabolic Interactions
While the brain can synthesize its own serine, there is also evidence of serine transport across the blood-brain barrier. The liver plays a significant role in systemic amino acid metabolism, including the synthesis and catabolism of serine. nih.gov Understanding the kinetics of serine exchange between the liver and the brain is crucial for comprehending neurological health and disease. L-SERINE (2,3,3-D3; 15N) would be an ideal tracer to study the dynamics of this inter-organ transport and metabolism, helping to quantify the contribution of liver-derived serine to the brain's metabolic needs under different physiological conditions.
Contribution of Peripheral Tissues to Systemic Serine Pools
The kidneys and liver are major sites of serine production, releasing it into the circulation to be utilized by other tissues. mdpi.com Isotope tracer studies have shown that the kidneys, for example, are significant net producers of serine, particularly during fasting states. mdpi.com By administering L-SERINE (2,3,3-D3; 15N) and monitoring its appearance and the dilution of its isotopes in the plasma and various tissues, researchers can build comprehensive models of whole-body serine metabolism. This would provide valuable insights into how conditions like chronic kidney disease or liver dysfunction might impact systemic serine availability and the health of other organs.
Table 4: Inter-Organ Serine Exchange This table summarizes findings from studies using various serine isotopes, which could be further refined using L-SERINE (2,3,3-D3; 15N).
| Organ Interaction | Tracer Used | Key Finding | Implication |
|---|---|---|---|
| Liver-Systemic | Labeled Serine | The liver is a key regulator of plasma serine concentrations. nih.gov | Liver health is critical for maintaining systemic serine homeostasis. |
| Kidney-Systemic | Labeled Glycine | The kidneys are a major source of de novo serine synthesis, which is released into circulation. mdpi.com | Renal function significantly contributes to the systemic serine pool. |
| Brain-Blood | Labeled Serine | Serine can be transported across the blood-brain barrier. nih.gov | Peripheral serine metabolism may influence CNS function. |
Cellular Stress Responses and Serine Metabolism
The intricate network of metabolic pathways within a cell is finely tuned to respond to various stressors, ensuring survival and maintaining homeostasis. L-serine metabolism, particularly when traced using isotopically labeled L-SERINE (2,3,3-D3; 15N), has been shown to be a critical node in the cellular stress response, with significant connections to oxidative stress and nutrient deprivation.
Oxidative Stress and One-Carbon Metabolism Linkages
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to significant cellular damage. L-serine metabolism is intrinsically linked to the mitigation of oxidative stress, primarily through its role in one-carbon metabolism and the synthesis of the major intracellular antioxidant, glutathione (GSH). researchgate.netfrontiersin.org
The synthesis of GSH, a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is dependent on the availability of its constituent amino acids. The serine synthesis pathway (SSP) can contribute to glycine production. Furthermore, through the transsulfuration pathway, serine contributes to the synthesis of cysteine. Thus, an active serine metabolism is crucial for maintaining the GSH pool required to neutralize ROS. researchgate.netnih.gov Downregulation of key enzymes in the serine biosynthesis pathway has been shown to cause a decrease in GSH expression and a subsequent increase in ROS production. researchgate.net
Long-term administration of L-serine has been observed to reduce oxidative stress by increasing the levels of antioxidants like GSH and antioxidant enzymes such as superoxide (B77818) dismutase (SOD). frontiersin.org In aging mice, L-serine supplementation has been shown to attenuate the accumulation of ROS. frontiersin.org Studies have demonstrated that L-serine administration can attenuate oxidative stress by increasing the levels of catalase (CAT), GSH peroxidase (GSH-Px), and SOD, while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net
One-carbon metabolism, fueled by serine, also plays a role in generating NADPH, which is essential for regenerating the reduced form of glutathione via glutathione reductase. This highlights a multi-faceted role for serine metabolism in maintaining cellular redox balance. nih.gov
Table 1: Impact of L-serine on Oxidative Stress Markers
| Marker | Effect of Increased L-serine Availability | Research Finding Reference |
|---|---|---|
| Glutathione (GSH) | Increased | frontiersin.orgnih.gov |
| Superoxide Dismutase (SOD) | Increased | frontiersin.orgnih.gov |
| Catalase (CAT) | Increased | nih.gov |
| GSH Peroxidase (GSH-Px) | Increased | nih.gov |
| Reactive Oxygen Species (ROS) | Decreased | frontiersin.org |
| Malondialdehyde (MDA) | Decreased | nih.govnih.gov |
| Protein Carbonyls | Decreased | nih.gov |
Nutrient Deprivation Responses
Cells have evolved sophisticated mechanisms to adapt to nutrient-limited environments. Serine, being a non-essential amino acid for most mammalian cells, can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate. nih.gov When extracellular serine becomes scarce, cells often upregulate the enzymatic machinery of the de novo serine synthesis pathway to maintain intracellular serine levels and support critical cellular functions. nih.govmdpi.com
Under conditions of serine deprivation, cancer cells have been shown to activate signaling pathways that promote the expression of key enzymes in the serine synthesis pathway, such as phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH). mdpi.com This adaptive response allows cells to sustain proliferation and resist therapeutic interventions. For example, under serine-deprived stress conditions, colorectal cancer cells can activate the ERK1/2-pELK1 signaling axis, leading to the upregulation of the transcription factor FOXC1, which in turn activates the expression of serine synthesis pathway enzymes. mdpi.com
Furthermore, serine deprivation can induce metabolic reprogramming. It has been shown to inhibit glycolysis, which may increase the sensitivity of cancer cells to metabolic stressors. aacrjournals.org The cellular response to serine starvation also involves the activation of stress-responsive transcription factors. For instance, the p53 tumor suppressor can be activated upon serine deficiency, leading to a cell cycle arrest that diverts resources towards survival mechanisms, such as glutathione synthesis to combat oxidative stress. rupress.org
Interactions with Genetic and Epigenetic Regulatory Networks
The influence of L-serine metabolism extends beyond immediate stress responses, deeply intertwining with the genetic and epigenetic machinery that governs long-term cellular programming and gene expression. The use of L-SERINE (2,3,3-D3; 15N) as a tracer has been instrumental in elucidating these complex interactions.
Gene Expression Regulation of Serine Pathway Enzymes
The expression of enzymes involved in the serine biosynthesis pathway is tightly regulated at the transcriptional level, often in response to both intracellular and extracellular cues. As mentioned, nutrient deprivation can trigger signaling cascades that lead to the increased expression of these enzymes. mdpi.com
Epigenetic modifications also play a direct role in regulating the genes encoding these enzymes. For instance, histone methylation patterns can influence the accessibility of chromatin at the loci of serine pathway genes, thereby controlling their transcription. nih.gov The histone H3 methyltransferase G9A has been shown to epigenetically activate serine synthesis pathway enzymes to support cancer cell survival and proliferation. nih.gov This indicates a feedback loop where the metabolic state of the cell can influence the epigenetic landscape, which in turn modulates metabolic gene expression.
Key transcription factors are also involved in this regulatory network. For example, activating transcription factor 4 (ATF4) is a key regulator of the response to amino acid deprivation and can induce the expression of genes involved in serine and glycine biosynthesis.
Impact on DNA Methylation and Histone Modification via One-Carbon Metabolism
One of the most profound roles of L-serine metabolism is its contribution to the pool of one-carbon units, which are essential for a wide range of biosynthetic reactions, including the methylation of DNA and histones. nih.govresearchgate.net These epigenetic marks are critical for regulating gene expression, maintaining genome stability, and establishing cellular identity.
The pathway begins with the conversion of serine to glycine, which donates a one-carbon unit to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. This one-carbon unit can then be used in the folate cycle to regenerate methionine from homocysteine. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for virtually all methylation reactions in the cell, including those catalyzed by DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). nih.govfrontiersin.org
Therefore, the availability of serine can directly impact the cellular levels of SAM and, consequently, the landscape of DNA and histone methylation. nih.govescholarship.org Serine starvation has been shown to reduce DNA and RNA methylation levels in cancer cells. nih.gov This connection between serine metabolism and the epigenome suggests that alterations in nutrient availability can have lasting effects on gene expression programs. nih.govresearchgate.net While methionine provides the majority of one-carbon units for DNA and RNA methylation, serine deprivation can decrease the contribution of methionine to these processes. escholarship.org Interestingly, serine-dependent de novo ATP synthesis is also crucial for supporting the conversion of methionine to SAM. nih.gov
Table 2: Key Molecules in Serine-Mediated Epigenetic Regulation
| Molecule | Role in the Pathway | Impact on Epigenetics | Reference |
|---|---|---|---|
| L-Serine | Primary source of one-carbon units | Influences the availability of methyl groups for DNA and histone methylation. | nih.govresearchgate.net |
| Tetrahydrofolate (THF) | Carrier of one-carbon units | Facilitates the transfer of methyl groups derived from serine. | researchgate.net |
| S-adenosylmethionine (SAM) | Universal methyl donor | Directly provides the methyl group for DNA and histone methylation reactions. | nih.govfrontiersin.org |
| DNA Methyltransferases (DNMTs) | Enzymes that methylate DNA | Catalyze the transfer of a methyl group from SAM to DNA. | nih.gov |
| Histone Methyltransferases (HMTs) | Enzymes that methylate histones | Catalyze the transfer of a methyl group from SAM to histone proteins. | nih.gov |
Emerging Research Directions and Methodological Innovations
Integration of Isotopic Tracing with Multi-Omics Data
The integration of stable isotope tracing with multi-omics data provides a systems-level view of metabolic regulation. By tracing the metabolic fate of L-SERINE (2,3,3-D3; 15N), researchers can connect metabolic fluxes with changes in gene expression, protein abundance, and the lipid and glycan profiles of a cell or organism. uva.es
Combining metabolic flux data from L-SERINE (2,3,3-D3; 15N) tracing with transcriptomics and proteomics allows for a comprehensive analysis of how metabolic pathways are regulated. uva.es Transcriptomic analysis reveals changes in the expression of genes encoding metabolic enzymes, while proteomics quantifies the levels of these enzymes. mdpi.comnih.gov This integrated approach can elucidate how cells remodel their metabolic networks in response to various stimuli or in disease states. For instance, increased flux through a serine-dependent pathway, as measured by the incorporation of isotopes from L-SERINE (2,3,3-D3; 15N), can be correlated with the upregulation of genes and proteins involved in that pathway. uva.es
Table 1: Illustrative Example of Integrating Multi-Omics Data with L-SERINE (2,3,3-D3; 15N) Flux Data
| Metabolic Pathway | Flux Change (from L-SERINE (2,3,3-D3; 15N)) | Corresponding Gene Expression Change (Transcriptomics) | Corresponding Protein Abundance Change (Proteomics) |
| Serine Biosynthesis | Increased | Upregulation of PHGDH, PSAT1, PSPH | Increased levels of PHGDH, PSAT1, PSPH enzymes |
| One-Carbon Metabolism | Increased | Upregulation of SHMT1, MTHFD1 | Increased levels of SHMT1, MTHFD1 enzymes |
| Sphingolipid Synthesis | Decreased | Downregulation of SPTLC1, SPTLC2 | Decreased levels of SPTLC1, SPTLC2 enzymes |
Advanced Computational Modeling for Predictive Metabolic Flux Analysis
The data generated from L-SERINE (2,3,3-D3; 15N) tracing experiments is often complex, necessitating advanced computational tools for its interpretation. nih.gov These models are essential for translating raw mass spectrometry data into meaningful metabolic flux maps.
Constraint-based modeling approaches, such as Flux Balance Analysis (FBA), can be used to simulate metabolic fluxes across the entire metabolic network. nih.gov By incorporating isotopic labeling data from L-SERINE (2,3,3-D3; 15N), these models can be further refined to provide more accurate predictions of metabolic behavior under different conditions. Dynamic flux simulation models extend this by capturing the time-dependent changes in metabolic fluxes, offering a more realistic representation of cellular metabolism. nih.gov
Machine learning algorithms are increasingly being applied to the analysis of large and complex biological datasets, including those from isotopic tracing studies. mdpi.com These approaches can be used to identify patterns in isotopic labeling data that may not be apparent with traditional analysis methods. For example, machine learning models can be trained to recognize specific isotopic signatures associated with different metabolic states, potentially enabling the use of L-SERINE (2,3,3-D3; 15N) as a biomarker for disease diagnosis or for monitoring treatment responses.
Development of Novel In Vivo Isotopic Tracing Techniques
While much of the research using isotopic tracers is conducted in cell culture, there is a growing emphasis on developing techniques for in vivo studies. kuleuven.benih.gov Tracing the metabolism of L-SERINE (2,3,3-D3; 15N) in whole organisms provides a more physiologically relevant understanding of its metabolic roles. nih.gov Novel techniques, such as spatially resolved isotope tracing, are being developed to visualize metabolic activity in different tissues and even within specific regions of a single organ. springernature.combohrium.com Furthermore, advancements in analytical techniques, like chip-based nanoelectrospray mass spectrometry, are enabling the analysis of isotopic enrichment in very small sample sizes, which is particularly valuable for precious in vivo samples. advion.com
Table 2: Comparison of In Vivo Isotopic Tracing Techniques
| Technique | Description | Advantages |
| Oral Gavage | Administration of the tracer directly into the stomach. | Mimics dietary intake, non-invasive. |
| Intravenous Infusion | Continuous delivery of the tracer into the bloodstream. | Precise control over tracer concentration, bypasses gut metabolism. |
| Spatially Resolved Mass Spectrometry | Imaging technique that maps the distribution of isotopically labeled metabolites in tissue sections. | Provides spatial context to metabolic activity. |
| Chip-Based Nanoelectrospray MS | A highly sensitive mass spectrometry method for analyzing small sample volumes. | Requires minimal sample material, suitable for rare cell populations. |
Spatially Resolved Metabolic Imaging
The ability to visualize the spatial distribution of metabolites within tissues and even single cells is revolutionizing our understanding of metabolic heterogeneity in health and disease. L-SERINE (2,3,3-D3; 15N) is an ideal probe for these advanced imaging techniques, which include deuterium (B1214612) metabolic imaging and mass spectrometry imaging.
Deuterium Metabolic Imaging (DMI): This novel magnetic resonance imaging (MRI) technique allows for the non-invasive, three-dimensional mapping of metabolism in vivo. A study on mouse models of glioblastoma has demonstrated the potential of using a deuterated L-serine isotopologue, [2,3,3-2H3]serine, to image tumor serine metabolism. nih.govcam.ac.uk In this research, sequential deuterium magnetic resonance spectroscopy (MRS) and spectroscopic images were used to monitor the metabolism of the labeled serine. The study successfully detected downstream metabolites, including [2H]glycine and labeled water, providing a surrogate measure of flux in the one-carbon metabolism pathway within the tumor. nih.govcam.ac.uk This approach holds significant promise for clinically evaluating the efficacy of treatments that target one-carbon metabolism.
Mass Spectrometry Imaging (MSI): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Secondary Ion Mass Spectrometry (SIMS) imaging enable the label-free visualization of metabolites in tissue sections with high spatial resolution. By introducing a stable isotope-labeled compound like L-SERINE (2,3,3-D3; 15N), researchers can trace its metabolic fate within the intricate architecture of a tissue. For instance, MALDI-MSI can map the distribution of the administered labeled serine and its conversion into other metabolites across different regions of a tumor, revealing metabolic heterogeneity within the tumor microenvironment. nih.govresearchgate.net
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): Offering even higher spatial resolution, NanoSIMS can visualize the subcellular distribution of isotopically labeled molecules. epfl.chnih.gov This powerful technique can be used to track the incorporation of the 15N label from L-SERINE (2,3,3-D3; 15N) into newly synthesized proteins and nucleotides within individual cells, providing unprecedented insights into cellular metabolism at the nanoscale.
| Imaging Technique | Principle | Application with Labeled Serine | Key Findings |
| Deuterium Metabolic Imaging (DMI) | Magnetic Resonance Imaging (MRI) that detects the signal from deuterium nuclei to map metabolic pathways in vivo. | Monitoring the in vivo metabolism of deuterated L-serine in brain tumors. nih.govcam.ac.uk | Enabled visualization of serine metabolism and its downstream products, providing a measure of one-carbon metabolic flux. nih.govcam.ac.uk |
| MALDI Mass Spectrometry Imaging (MALDI-MSI) | A soft ionization technique used to map the spatial distribution of molecules in tissue sections by analyzing the mass-to-charge ratio of ions. | Tracing the metabolic conversion of stable isotope-labeled serine across different tissue regions. nih.govresearchgate.net | Reveals spatial heterogeneity in serine metabolism within complex tissues like tumors. |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | An imaging mass spectrometry technique that provides isotopic and elemental information at a sub-micrometer spatial resolution. | Visualizing the subcellular incorporation of 15N from labeled serine into macromolecules. epfl.chnih.gov | Allows for the study of metabolic processes at the organelle level within single cells. |
Non-Invasive NMR for Longitudinal Studies
Longitudinal studies, which involve repeated observations of the same variables over extended periods, are crucial for understanding the progression of diseases and the response to therapies. Non-invasive Nuclear Magnetic Resonance (NMR) spectroscopy, combined with the use of stable isotope tracers like L-SERINE (2,3,3-D3; 15N), provides a powerful platform for such studies.
In vivo NMR spectroscopy allows for the non-invasive measurement of metabolite concentrations and fluxes in living organisms. nih.gov By administering L-SERINE (2,3,3-D3; 15N) and monitoring the appearance of the 15N label in downstream metabolites over time, researchers can dynamically track nitrogen metabolism. nih.govnih.govnih.gov This approach is particularly valuable for studying amino acid and nucleotide metabolism in a longitudinal manner without the need for invasive tissue biopsies.
Hyperpolarized 15N NMR: A significant advancement in NMR is the use of hyperpolarization techniques, which can enhance the NMR signal of 15N-labeled compounds by several orders of magnitude. rsc.orgnih.govmartinos.orgrsc.org This dramatic increase in sensitivity allows for real-time imaging of metabolic processes that were previously undetectable. While still an emerging technology, hyperpolarized 15N-labeled L-serine could potentially be used to visualize serine metabolism with unprecedented temporal resolution in longitudinal studies of various diseases.
Microfluidic and Single-Cell Metabolomics with Labeled Probes
Metabolic heterogeneity at the single-cell level is a hallmark of many biological systems, including cancer. Microfluidic devices, also known as lab-on-a-chip systems, offer precise control over the cellular microenvironment and enable the analysis of individual cells in a high-throughput manner. ethz.chnih.govmdpi.comfluigent.commdpi.comsemanticscholar.orgmdpi.com When combined with stable isotope-labeled probes like L-SERINE (2,3,3-D3; 15N), these platforms can provide deep insights into the metabolic variations between single cells.
Conclusion and Future Perspectives in L Serine 2,3,3 D3; 15n Research
Summary of Key Insights Gained from Isotopic Studies
Isotopic studies utilizing labeled L-serine have provided significant insights into cellular and systemic metabolism. The dual labeling with deuterium (B1214612) (D) and Nitrogen-15 (B135050) (15N) allows researchers to track the molecule's journey with high precision using techniques like mass spectrometry and nuclear magnetic resonance (NMR). isotope.com
Key insights gained include:
Tracing Metabolic Flux: L-SERINE (2,3,3-D3; 15N) is instrumental in metabolic flux analysis, which measures the rates of metabolic reactions. Researchers can follow the labeled atoms as they are incorporated into downstream metabolites. This has been crucial in mapping the flow of serine into central carbon metabolism and one-carbon metabolism pathways. nih.govnih.gov These pathways are essential for the synthesis of nucleotides (for DNA and RNA), amino acids like glycine (B1666218) and cysteine, and for cellular methylation reactions. nih.govnih.gov
Understanding One-Carbon Metabolism: L-serine is a primary donor of one-carbon units for the folate and methionine cycles. nih.gov Isotope tracing studies have demonstrated how serine contributes to the synthesis of purines and thymidylate, which are fundamental building blocks of genetic material. nih.gov The use of tracers like [2,3,3-2H]serine has helped to delineate the distinct roles of cytosolic and mitochondrial enzymes in these pathways. nih.gov
Elucidating Biosynthetic Pathways: The compound is used to study the biosynthesis of other critical molecules derived from serine. This includes sphingolipids, a class of lipids vital for cell membrane structure and signaling, and phospholipids (B1166683) like phosphatidylserine. nih.govnih.gov By tracking the labeled serine, scientists can quantify the rate of synthesis and turnover of these complex lipids in various cell types and conditions.
Probing Enzyme Mechanisms: Isotopically labeled substrates can reveal details about enzyme-catalyzed reactions. For instance, studies using deuterated L-serine have investigated the kinetic isotope effect on enzymes like serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis. nih.gov Such studies help to clarify subtle differences in catalytic mechanisms between enzymes from different species. nih.gov
Unaddressed Questions and Promising Avenues for Future Research
Despite the progress made, many questions regarding L-serine metabolism remain. The application of L-SERINE (2,3,3-D3; 15N) opens up promising avenues for future investigation.
Unaddressed Questions:
What are the precise flux rates of L-serine into different biosynthetic pathways in specific disease states, such as cancer or neurodegenerative disorders?
How do different tissues and cell types coordinate L-serine metabolism at the whole-body level, particularly during fasting or under different dietary conditions? nih.gov
How does the metabolic fate of L-serine change with age, and what is its role in the aging process? nih.gov
What are the full spectrum of metabolic by-products of L-serine catabolism in various mammalian cell systems? pnas.org
Promising Research Avenues:
Metabolomics and Systems Biology: Integrating stable isotope tracing with metabolomics allows for a system-wide view of metabolic responses. nih.gov Future studies could apply this approach to discover novel metabolites and regulatory mechanisms related to L-serine.
Disease-Specific Metabolism: There is a growing interest in how L-serine metabolism is altered in diseases. For example, some cancer cells exhibit a high demand for serine. isotope.com L-SERINE (2,3,3-D3; 15N) can be used to trace how cancer cells utilize serine, potentially identifying new therapeutic targets.
Neurobiology: L-serine is a precursor to important neuromodulators, including D-serine, which plays a role in neurotransmission. nih.govnih.gov Isotopic labeling can help unravel the dynamics of D-serine synthesis and its contribution to neurological function and disease. nih.gov
Method Development: Advancements in analytical techniques, such as high-resolution mass spectrometry, will continue to improve the sensitivity and scope of tracer studies, enabling more comprehensive analysis from smaller samples. titech.ac.jposti.gov
Table 1: Promising Future Research Areas for L-SERINE (2,3,3-D3; 15N)
| Research Area | Key Focus | Potential Impact |
|---|---|---|
| Oncology | Quantify serine flux in tumor microenvironments. | Identify metabolic vulnerabilities of cancer cells for targeted therapy. |
| Neurology | Trace the synthesis and turnover of D-serine and sphingolipids in the brain. | Understand the metabolic basis of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov |
| Diabetes | Investigate the role of serine metabolism in insulin (B600854) secretion and glucose homeostasis. regionh.dk | Develop new therapeutic strategies for managing diabetes and its complications. nih.gov |
| Immunology | Elucidate the role of serine metabolism in immune cell activation and function. | Uncover metabolic checkpoints in immune responses for treating inflammatory and autoimmune diseases. |
Potential for Translational Research in Pre-Clinical Models
The insights gained from in vitro isotopic studies using L-SERINE (2,3,3-D3; 15N) have significant potential for translation into pre-clinical animal models. These studies are a critical step in bridging the gap between basic science and clinical application.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled L-serine can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of L-serine when administered as a potential therapeutic agent. This is crucial for understanding its bioavailability and metabolic effects in a whole-organism context.
Evaluating Therapeutic Interventions: In pre-clinical models of diseases like diabetes or amyotrophic lateral sclerosis (ALS), where L-serine supplementation is being investigated, L-SERINE (2,3,3-D3; 15N) can be used to track the metabolic fate of the supplemented amino acid. nih.gov This can help determine if the therapeutic effect is due to its incorporation into specific downstream pathways. For example, studies in mouse models of autoimmune diabetes have shown that L-serine supplementation can lower disease incidence. regionh.dk
In Vivo Metabolic Imaging: Coupled with advanced imaging techniques, stable isotope tracers could potentially be used to non-invasively monitor metabolic fluxes in real-time within living organisms. This would provide unprecedented spatial and temporal information about how L-serine metabolism is altered in disease models.
Biomarker Discovery: By analyzing the isotopic enrichment in various metabolites in blood, urine, or tissue samples from animal models, researchers can identify potential biomarkers. These biomarkers could be used for diagnosing metabolic disorders or for monitoring the response to treatment in future human studies.
Q & A
Q. What strategies optimize literature reviews to identify gaps in L-serine research?
- Methodological Answer : Prioritize primary sources via academic databases (e.g., MEDLINE, PsycINFO) using structured queries combining terms like "isotopic labeling," "NMR," and "neurological mechanisms." Avoid non-academic sources (e.g., Google) and apply citation tracking to trace foundational studies . Assess study quality by evaluating experimental reproducibility and conflict-of-interest disclosures .
科研经验分享 | 研三学姐从头开始教你写论文啦!第一节 文献检索方法13:32
Q. Why is isotopic labeling (²H, ¹⁵N) critical for NMR studies of L-serine?
- Methodological Answer : Deuterium (D₃) and ¹⁵N labels reduce signal overlap in NMR spectra by isolating specific carbon and nitrogen nuclei, enabling precise tracking of metabolic pathways. For instance, ¹⁵N-labeled L-serine is essential for studying protein folding dynamics or neurotransmitter synthesis in vivo . Validate label incorporation using mass spectrometry or isotopic ratio analysis .
Q. What are best practices for validating the identity of synthesized L-serine derivatives?
- Methodological Answer : Combine orthogonal techniques:
- Structural confirmation : Use NMR (¹H, ¹³C, ²H) and compare spectral data to reference standards (e.g., NIST or CC-DPS databases) .
- Purity assessment : Employ HPLC with UV/fluorescence detection and cross-check retention times against unlabeled L-serine .
Advanced Research Questions
Q. How can discrepancies between in silico metabolic models and experimental data on L-serine biosynthesis be resolved?
- Methodological Answer : Re-evaluate reaction reversibility assumptions in genome-scale models (GEMs). For example, correcting the reversibility of GHMT2r (glycine hydroxymethyltransferase) in E. coli models improved predictions for serA/serB/serC knockout strains by aligning flux analysis with mutant fitness data . Validate model adjustments using isotopic tracer studies (e.g., ¹³C metabolic flux analysis) .
Q. What factors contribute to contradictory clinical outcomes when administering L-serine to patients with GRIN-related disorders?
- Methodological Answer : Stratify patient cohorts by genetic variant type (e.g., null vs. gain-of-function missense). Retrospective studies show that null variants respond positively to L-serine, while gain-of-function variants may experience adverse effects due to NMDAR overactivation . Preclinical functional assays (e.g., electrophysiology) should precede clinical dosing .
Q. How can metabolic flux analysis using HPLC-MS/MS inform genetic engineering of L-serine-producing strains?
- Methodological Answer : Quantify intracellular metabolites (e.g., 3-phosphoglycerate, glycine) under genetic modifications (e.g., promoter tuning, enzyme knockout). For example, HPLC-MS/MS revealed key bottlenecks in serine biosynthesis pathways, guiding overexpression of serA (phosphoglycerate dehydrogenase) to enhance yield . Integrate multi-omics data (transcriptomics, proteomics) to prioritize engineering targets .
Q. What methodologies address challenges in integrating secondary data into original research on L-serine's therapeutic effects?
- Methodological Answer : Use secondary data (e.g., published clinical trial results, omics datasets) to triangulate findings. For neuroprotection studies, compare preclinical data (e.g., primate models showing 85% reduction in amyloid plaques ) with human trials (e.g., ALS Phase I safety data ). Apply meta-analysis tools to resolve heterogeneity in dosing or outcome measures .
Q. How do isotopic impurities in labeled L-serine impact experimental reproducibility?
Q. What experimental designs mitigate confounding variables in L-serine's neuroprotective mechanism studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
